![molecular formula C26H24N4O3 B6583723 N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251632-76-4](/img/structure/B6583723.png)
N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is 440.18484064 g/mol and the complexity rating of the compound is 766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Lymphocyte-specific kinase (Lck) . Lck is a member of the Src family of protein tyrosine kinases and plays a crucial role in T-cell receptor (TCR) signal transduction pathways, which are involved in the adaptive immune response .
Mode of Action
The compound acts as a selective inhibitor of Lck . It achieves its selectivity by forming a hydrogen bond with the gatekeeper Thr316 of the enzyme . This interaction inhibits the kinase activity of Lck, thereby modulating the TCR signal transduction pathways .
Biochemical Pathways
The inhibition of Lck by this compound affects the TCR signal transduction pathways. These pathways play a role in gene regulation events, leading to cytokine release, proliferation, and survival of antigen-specific T cells . Therefore, the compound’s action can influence the adaptive immune response.
Pharmacokinetics
Similar compounds have shown desirable pharmacokinetic properties . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would impact its bioavailability and efficacy.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of TCR signal transduction pathways. By inhibiting Lck, the compound can potentially affect T cell maturation and signaling . This could have implications for the treatment of T cell-mediated autoimmune and inflammatory diseases and transplant graft rejection .
properties
IUPAC Name |
1-(2-anilino-2-oxoethyl)-N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-16-11-17(2)13-20(12-16)29-26(33)22-14-30(15-23(31)28-19-7-5-4-6-8-19)25-21(24(22)32)10-9-18(3)27-25/h4-14H,15H2,1-3H3,(H,28,31)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENZJCSFLBEHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
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